ethyl (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate
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Overview
Description
Ethyl (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a trifluoroethyl group attached to the piperidine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and specificity, making it a valuable component in drug design. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Ethyl (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate can be compared with other piperidine carboxylates, such as:
This compound: Similar structure but with different substituents.
Mthis compound: Methyl ester instead of ethyl ester.
Ethyl (2S)-1-(2,2,2-difluoroethyl)piperidine-2-carboxylate: Difluoroethyl group instead of trifluoroethyl group.
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-2-16-9(15)8-5-3-4-6-14(8)7-10(11,12)13/h8H,2-7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFAFQWTYBSAGH-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCCN1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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